molecular formula C16H21NO B8186919 2-Benzyl-2-azaadamantan-1-ol

2-Benzyl-2-azaadamantan-1-ol

Cat. No.: B8186919
M. Wt: 243.34 g/mol
InChI Key: MJNYRQGREJARAA-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaadamantan-1-ol is a nitrogen-containing analog of adamantane, characterized by the presence of a benzyl group and a hydroxyl group attached to the nitrogen atom in the adamantane framework. This compound belongs to the class of azaadamantanes, which are known for their unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms in the adamantane structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azaadamantan-1-ol typically involves multiple steps starting from benzylamine. One common method includes the cyclization of benzylamine with formaldehyde and subsequent reduction steps to form the azaadamantane core.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes as in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-azaadamantan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted azaadamantane derivatives .

Scientific Research Applications

2-Benzyl-2-azaadamantan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azaadamantan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the azaadamantane structure allows for unique binding interactions with enzymes and receptors. This compound can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Azaadamantane: Lacks the benzyl and hydroxyl groups, resulting in different chemical and biological properties.

    2-Benzyl-2-azaadamantane: Similar structure but without the hydroxyl group.

    2-Hydroxy-2-azaadamantane: Similar structure but without the benzyl group

Uniqueness: 2-Benzyl-2-azaadamantan-1-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other azaadamantane derivatives .

Properties

IUPAC Name

2-benzyl-2-azatricyclo[3.3.1.13,7]decan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-9-13-6-14(10-16)8-15(7-13)17(16)11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNYRQGREJARAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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